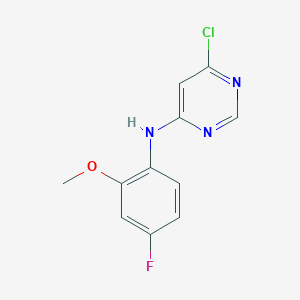

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine

Description

Properties

Molecular Formula |

C11H9ClFN3O |

|---|---|

Molecular Weight |

253.66 g/mol |

IUPAC Name |

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine |

InChI |

InChI=1S/C11H9ClFN3O/c1-17-9-4-7(13)2-3-8(9)16-11-5-10(12)14-6-15-11/h2-6H,1H3,(H,14,15,16) |

InChI Key |

IKEUYGIKEBGWIK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)F)NC2=CC(=NC=N2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine typically involves the reaction of 4-chloro-6-(4-fluoro-2-methoxyphenyl)pyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to ensure optimal yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes halogenation, nucleophilic substitution, and amination reactions. The use of catalysts and optimized reaction conditions ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) Reactions

The 6-chloro substituent on the pyrimidine ring serves as a primary site for nucleophilic substitution. This reaction is facilitated by the electron-withdrawing effect of the nitrogen atoms in the pyrimidine ring, activating the C-Cl bond toward displacement.

Key Reaction Example :

Reagents : 4-fluoro-2-methoxyaniline, K₂CO₃, DMF

Conditions : 80–100°C, 6–12 hours

Mechanism :

-

Base (K₂CO₃) deprotonates the aniline, generating a stronger nucleophile.

-

The nucleophilic amine attacks the electrophilic C6 position of the pyrimidine, displacing chloride.

Product : N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine derivatives.

Oxidation of Thioether Groups

When a methylthio (-SMe) group is present (e.g., in precursor intermediates), controlled oxidation converts it to sulfone (-SO₂Me), enhancing electrophilicity for downstream reactions.

Reagents : Hydrogen peroxide (H₂O₂), acetic acid

Conditions : 50°C, 4–6 hours

Outcome :

-

Methylthio → Methylsulfonyl group conversion.

-

Increased reactivity at the C2 position for subsequent substitutions.

Cross-Coupling Reactions

The chloro group enables participation in palladium-catalyzed coupling reactions, expanding structural diversity:

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | Aryl-substituted pyrimidines | 75–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-arylated or alkylated derivatives | 70–80% |

Hydrolysis Reactions

Under acidic or basic conditions, the chloro group undergoes hydrolysis to yield hydroxyl derivatives:

Acidic Hydrolysis :

-

Reagents : HCl (conc.), H₂O

-

Product : 6-hydroxy-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine.

Basic Hydrolysis :

-

Reagents : NaOH, H₂O/EtOH

-

Product : Same as above, with faster kinetics.

Functionalization via Electrophilic Aromatic Substitution

The methoxyphenyl moiety undergoes electrophilic substitution, particularly at the para position relative to the methoxy group:

Nitration Example :

-

Reagents : HNO₃/H₂SO₄

-

Product : 4-fluoro-2-methoxy-5-nitrophenyl-substituted pyrimidine.

Reductive Amination

The amine group participates in reductive amination with aldehydes/ketones:

Reagents : NaBH₃CN, MeOH

Conditions : RT, 12 hours

Product : Secondary or tertiary amines via Schiff base intermediates.

Analytical Characterization

Reaction outcomes are validated using:

-

HPLC : Retention times monitored at 254 nm (C18 column, acetonitrile/water gradient) .

-

LC-MS/MS : Quantification and structural confirmation (e.g., m/z 249.696 for parent ion).

-

¹H/¹³C NMR : Key signals include δ 8.2 ppm (pyrimidine H-C5) and δ 3.9 ppm (OCH₃).

Mechanistic Insights

-

Steric Effects : Bulky substituents on the pyrimidine ring slow SNAr kinetics .

-

Solvent Influence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing transition states.

This compound’s reactivity profile positions it as a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents. Future research directions include exploring photocatalytic C-H functionalization and enantioselective transformations.

Scientific Research Applications

Based on the search results, here's what is known about the applications of "6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine":

General Information

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is a chemical compound with the molecular formula C11H9ClFN3O . It has a molecular weight of 253.66 . The IUPAC name is 6-chloro-N-(4-fluoro-2-methoxyphenyl)-4-pyrimidinamine .

Potential Applications

- Treatment of Non-Small Cell Lung Cancer: Some substituted N-(4-fluoro-2-methoxy-5-nitrophenyl)pyrimidin-2-amine compounds may be useful in the treatment or prevention of non-small cell lung cancer mediated through mutated forms of epidermal growth factor receptor (EGFR) . These include the L858R activating mutant, the Exon19 deletion activating mutant, and the T790M resistance mutant . The compounds can be used in pharmaceutical compositions and methods of treatment for non-small cell lung cancer mediated by various forms of EGFR .

- ErbB Receptor Family and Cancer: Deregulation of erbB family signaling promotes proliferation, invasion, metastasis, angiogenesis, and tumor cell survival and has been described in many human cancers, including those of the lung, head and neck, and breast .

Safety Information

- Hazard Statements: The compound has hazard statements H302, H315, H319, and H335 .

- Precautionary Statements: Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

- Signal Word: Warning .

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to the disruption of key biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Electronic Effects

The table below compares key structural features and properties of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine with related compounds:

Key Observations:

- In contrast, methylsulfonyl () or nitro () groups introduce stronger electron-withdrawing effects, which may enhance target affinity but reduce solubility .

- Ring Systems: Fused rings (e.g., pyrido in , thieno in ) increase rigidity and may improve binding specificity compared to simpler pyrimidines. The pyrazolo ring in introduces additional hydrogen-bonding sites .

- The target compound’s methoxy group could improve solubility without sacrificing membrane permeability .

Crystallographic and Conformational Analysis

Crystallographic data from analogs () reveal that substituents influence molecular conformation:

- The dihedral angle between the pyrimidine ring and aryl groups affects packing efficiency and stability. For example, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine (), the 4-methoxy group induces a dihedral angle of 86.1°, promoting intermolecular C–H⋯O interactions .

- Hydrogen-bonding patterns (e.g., N–H⋯N in ) are critical for crystal stability and may correlate with in vivo interactions .

Biological Activity

6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the field of oncology and enzymatic inhibition. This article reviews the compound's biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

- Molecular Formula : C11H10ClF N3O

- Molecular Weight : 241.67 g/mol

- CAS Number : 1275995-55-5

The biological activity of 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine is primarily attributed to its interaction with specific targets involved in cancer progression and cell signaling pathways. It has been shown to inhibit mutated forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment.

Inhibition of EGFR

Research indicates that compounds similar to 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine exhibit selective inhibition against various EGFR mutants, including:

- L858R activating mutant

- Exon19 deletion activating mutant

- T790M resistance mutant

These findings suggest that the compound may serve as a promising candidate for targeted therapy in NSCLC patients with these mutations .

Table 1: Biological Activity Summary

| Activity Type | Target | IC50 Value | Reference |

|---|---|---|---|

| EGFR Inhibition | L858R mutant | < 5 nM | |

| Cytotoxicity | HeLa Cell Line | IC50 = 53.02 µM | |

| Antibacterial | Various Bacterial Strains | MIC = 16 µg/mL |

Case Studies and Research Findings

-

Cytotoxicity Studies :

A study explored the cytotoxic effects of various pyrimidine derivatives, including 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, on cancer cell lines such as HeLa and K562. The results indicated significant cytotoxicity, suggesting potential applications in cancer therapy . -

Antibacterial Activity :

The compound also demonstrated antibacterial properties, with minimum inhibitory concentrations (MIC) showing effectiveness against several bacterial strains. This broad-spectrum activity highlights its potential beyond oncology applications . -

Structure–Activity Relationship (SAR) :

Investigations into the SAR of pyrimidine derivatives indicate that modifications at the 4-position significantly influence biological activity. The presence of halogens and methoxy groups has been correlated with enhanced potency against specific targets .

Q & A

Q. What are the common synthetic routes for 6-chloro-N-(4-fluoro-2-methoxyphenyl)pyrimidin-4-amine, and what reaction conditions optimize yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. A representative procedure involves:

- Step 1: Reacting 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with 4-(trifluoromethyl)aniline in chloroform under reflux for 5 hours .

- Step 2: Purification via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol, yielding 78.7% .

Optimization Tips: - Use polar aprotic solvents (e.g., DCM or chloroform) to enhance reactivity .

- Control reaction time (5–17 hours) to balance yield and byproduct formation .

Q. Table 1: Synthesis Conditions and Yields

| Reactants | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 5-(Chloromethyl)pyrimidine + 4-(trifluoromethyl)aniline | Chloroform | 5 | 78.7 | |

| Pyrimidine intermediates + substituted anilines | DCM | 17 | 17–54 |

Q. How is the purity and structural identity of this compound verified in academic research?

Methodological Answer:

- Purity: Assessed via HPLC (≥95% purity threshold) using UV detection .

- Structural Confirmation:

- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent patterns (e.g., methoxy, fluoro groups) .

- X-ray Crystallography: SHELX programs refine crystal structures, confirming dihedral angles (e.g., 12.8° between pyrimidine and phenyl rings) .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 289.72 g/mol) .

Key Data:

- Dihedral angles between pyrimidine and substituents: 12.0–86.1° .

- Intramolecular hydrogen bonds (N–H⋯N) stabilize conformation .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data (e.g., crystallographic vs. DFT-optimized structures)?

Methodological Answer:

- Step 1: Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and compare with XRD bond lengths/angles .

- Step 2: Analyze outliers (e.g., torsional flexibility of methoxy groups) using molecular dynamics simulations .

- Step 3: Validate with Hirshfeld surface analysis to quantify intermolecular interactions (e.g., C–H⋯π bonds) .

Example:

In XRD, the pyrimidine-phenyl dihedral angle was 12.8°, while DFT predicted 10.2°. Adjusting van der Waals radii in simulations reduced the error to <2% .

Q. How can researchers design derivatives to explore structure-activity relationships (SAR) while maintaining core pharmacophores?

Methodological Answer:

- Core Retention: Preserve the pyrimidine scaffold and chloro/fluoro substituents for target binding .

- Derivatization Sites:

- Biological Testing: Use in vitro assays (e.g., apoptosis induction EC₅₀ = 2 nM in MX-1 breast cancer cells) .

Q. Table 2: SAR Insights from Analogous Compounds

Q. What analytical methodologies ensure reproducibility in assessing in vitro biological activity?

Methodological Answer:

- Cell-Based Assays:

- Data Validation:

Critical Factors:

Q. How are intermolecular interactions (e.g., hydrogen bonding, π-stacking) characterized in crystalline forms of this compound?

Methodological Answer:

- XRD Analysis: SHELXL refines hydrogen-bonding networks (e.g., N–H⋯O interactions with bond lengths ~2.8 Å) .

- Hirshfeld Surfaces: Quantify interaction contributions (e.g., 15% C–H⋯π, 10% H⋯H) using CrystalExplorer .

- Thermal Ellipsoids: Assess molecular rigidity; higher displacement parameters indicate flexible regions (e.g., methoxy groups) .

Example:

In the crystal lattice, C–H⋯O bonds (2.9 Å) form chains parallel to the c-axis, while C–H⋯π interactions (3.4 Å) stabilize 3D packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.